![molecular formula C21H24N2O3 B2510365 (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 304685-39-0](/img/structure/B2510365.png)
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole, also known as MNTI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNTI belongs to the class of indole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can induce cell cycle arrest and apoptosis in cancer cells. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole also exhibits potent anti-cancer activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in lab experiments. For example, the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. One area of research is to further elucidate the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. This will help to identify potential targets for the development of new anti-cancer and anti-inflammatory drugs. Another area of research is to explore the potential applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in animal models and humans.
Métodos De Síntesis
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can be synthesized by the condensation reaction between 4-methoxybenzaldehyde and 3-nitro-2,2-dimethylpropionaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then subjected to cyclization using an acid catalyst to yield (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. The synthesis of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting properties that make it a potential candidate for scientific research. One of the most promising applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is in the field of cancer research. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)18-7-5-6-8-19(18)22(3)20(21)13-16(14-23(24)25)15-9-11-17(26-4)12-10-15/h5-13,16H,14H2,1-4H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVOIWYDLVABZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

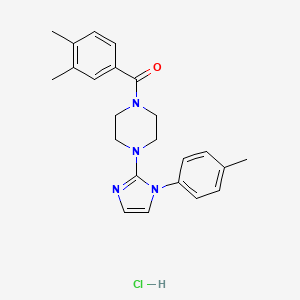
![N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2510285.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)
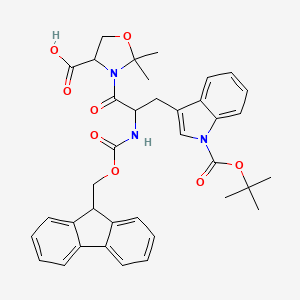

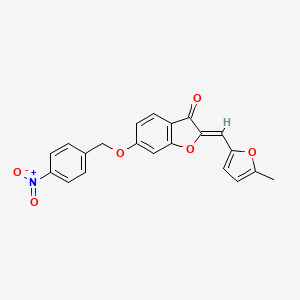
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)
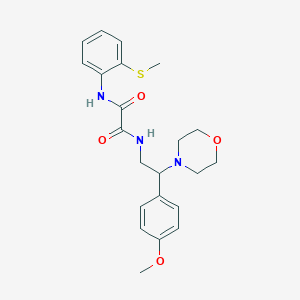
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)

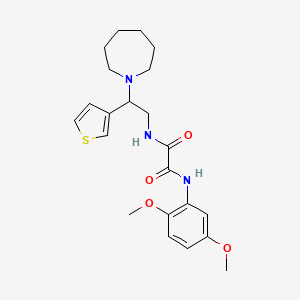
![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)